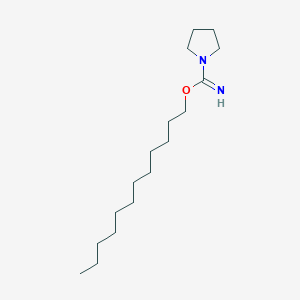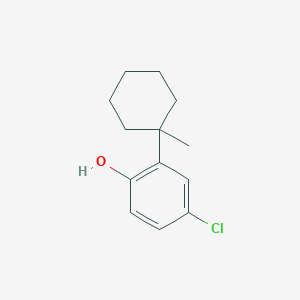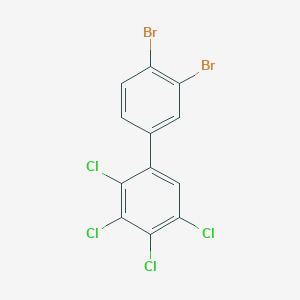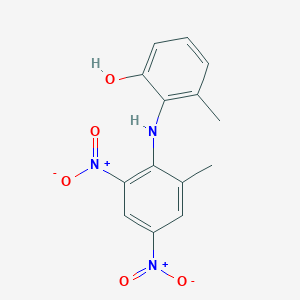
N-Octylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octylbut-2-enamide is an organic compound characterized by the presence of an octyl group attached to a butenamide structure. This compound is part of the enamide family, which are derivatives of amides containing a carbon-carbon double bond conjugated with the amide group. Enamides are known for their unique reactivity and stability compared to other amide derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Octylbut-2-enamide can be synthesized through various methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Octylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: Enamides can be oxidized to form corresponding oxo compounds.
Reduction: Reduction of enamides can yield amines or other reduced derivatives.
Substitution: Enamides can participate in nucleophilic substitution reactions, where the double bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction can produce amines.
Applications De Recherche Scientifique
N-Octylbut-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Octylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-Octylbut-2-enamide can be compared with other similar compounds, such as:
N-Decylbut-2-enamide: Similar structure but with a decyl group instead of an octyl group.
N-Hexylbut-2-enamide: Contains a hexyl group instead of an octyl group.
N-Octylbut-2-ynamide: Contains a triple bond instead of a double bond.
These compounds share similar reactivity and properties but differ in their specific applications and effects due to variations in their molecular structure.
Propriétés
Numéro CAS |
92779-41-4 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
N-octylbut-2-enamide |
InChI |
InChI=1S/C12H23NO/c1-3-5-6-7-8-9-11-13-12(14)10-4-2/h4,10H,3,5-9,11H2,1-2H3,(H,13,14) |
Clé InChI |
PCARJCHPPCFCDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
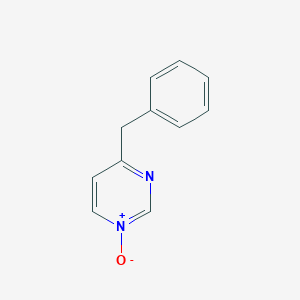

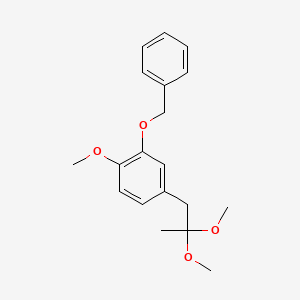
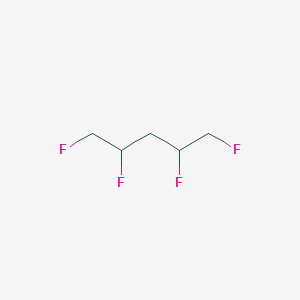
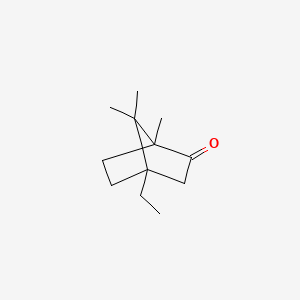
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)

